

Standard Operating Procedures for AMG 580 Experiments

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Compound of Interest

Compound Name: AMG580

Cat. No.: B15578437

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Application Notes

AMG 580 is a potent and highly selective small molecule inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum.^{[1][2][3]} PDE10A plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which are key second messengers in signal transduction pathways involved in motor control, cognition, and motivation.^{[4][5][6]} Inhibition of PDE10A leads to an increase in cAMP and cGMP, thereby modulating neuronal activity.^{[4][6]} Due to its specific expression and function, PDE10A has emerged as a promising therapeutic target for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.^{[1][7]}

AMG 580 has been developed as a valuable research tool and a potential positron emission tomography (PET) tracer for in vivo imaging of PDE10A.^{[1][8]} Its high affinity and selectivity enable accurate quantification and localization of PDE10A in the brain, facilitating drug discovery and development efforts targeting this enzyme.^{[1][8]} These application notes provide detailed protocols for the use of AMG 580 in standard laboratory experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for AMG 580 based on in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of AMG 580[9]

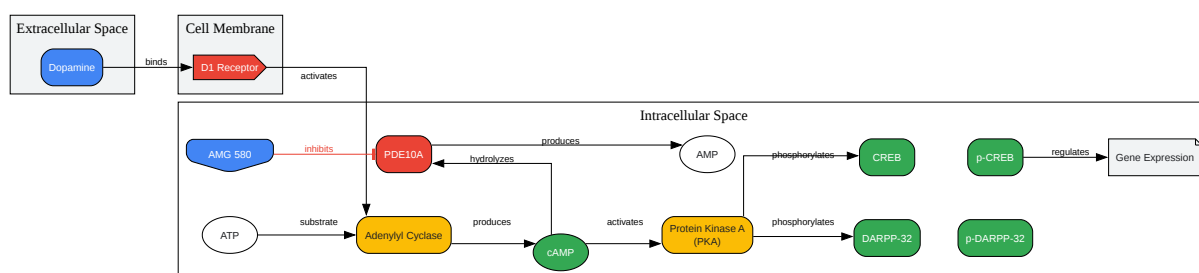
Parameter	Value
PDE10A IC50	0.13 nM
Selectivity	>230,000-fold over other PDEs (up to 30 µM)
Membrane Permeability	Good
P-glycoprotein Substrate	No (Efflux ratio = 1)

Table 2: In Vivo [18F]AMG 580 PET Imaging Data in Non-Human Primates[10]

Brain Region	Binding Potential (BPND) - Rhesus Monkey	Binding Potential (BPND) - Baboon
Putamen	3.38	~70% decrease with 0.24 mg/kg unlabeled AMG 580
Caudate	2.34	Not Reported
In Vivo KD (Baboon)	0.44 nM	Not Applicable

Signaling Pathway

The following diagram illustrates the signaling pathway affected by AMG 580.



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Caption: PDE10A signaling cascade and the inhibitory action of AMG 580.

Experimental Protocols

In Vitro PDE10A Inhibition Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of AMG 580 for PDE10A.

Materials:

- Recombinant human PDE10A enzyme
- AMG 580
- [3H]-cAMP or other suitable substrate
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
- Scintillation cocktail

- 96-well microplates
- Scintillation counter

Procedure:

- Prepare serial dilutions of AMG 580 in the assay buffer.
- In a 96-well plate, add the PDE10A enzyme to each well.
- Add the diluted AMG 580 or vehicle control to the respective wells.
- Pre-incubate the plate at room temperature for 15 minutes.
- Initiate the enzymatic reaction by adding [3H]-cAMP to each well.
- Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding a stop solution (e.g., 0.2 M HCl).
- Add scintillation cocktail to each well.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of AMG 580 and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Radioligand Binding Assay

This protocol details the determination of the binding affinity (KD) of [3H]AMG 580 to PDE10A in brain tissue homogenates.

Materials:

- [3H]AMG 580
- Unlabeled AMG 580 (for non-specific binding determination)
- Baboon or rat striatal tissue homogenates

- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- GF/C filter plates
- Scintillation counter

Procedure:

- Prepare serial dilutions of [3H]AMG 580 in the binding buffer.
- In a 96-well filter plate, add the brain tissue homogenate to each well.
- Add the diluted [3H]AMG 580 to the wells for total binding.
- For non-specific binding, add a high concentration of unlabeled AMG 580 along with the [3H]AMG 580.
- Incubate the plate at room temperature for 1 hour.[\[10\]](#)
- Wash the filters rapidly with ice-cold binding buffer to separate bound from free radioligand.
- Dry the filter plates.
- Add scintillation cocktail to each well.
- Measure the radioactivity on a plate reader.[\[10\]](#)
- Calculate specific binding by subtracting non-specific binding from total binding and determine the K_D using saturation binding analysis.

[18F]AMG 580 Radiosynthesis

This protocol provides a general overview of the one-step [18F]fluorination procedure for preparing [18F]AMG 580.[\[10\]](#)

Materials:

- [18F]Fluoride

- Precursor molecule for AMG 580
- Anhydrous acetonitrile
- Automated radiosynthesis module

Procedure:

- Produce $[^{18}\text{F}]$ fluoride using a cyclotron.
- Trap the aqueous $[^{18}\text{F}]$ fluoride on an anion exchange cartridge.
- Elute the $[^{18}\text{F}]$ fluoride into the reaction vessel of the synthesis module.
- Azeotropically dry the $[^{18}\text{F}]$ fluoride.
- Add the AMG 580 precursor dissolved in anhydrous acetonitrile to the reaction vessel.
- Heat the reaction mixture at a specific temperature and for a set duration (e.g., 80-85°C for 20 minutes) to facilitate the nucleophilic substitution reaction.[\[10\]](#)
- Purify the crude product using semi-preparative HPLC.
- Formulate the purified $[^{18}\text{F}]$ AMG 580 in a sterile solution for injection.

In Vivo PET Imaging in Rodents

This protocol outlines the procedure for conducting a dynamic PET scan in a rat using $[^{18}\text{F}]$ AMG 580.

Materials:

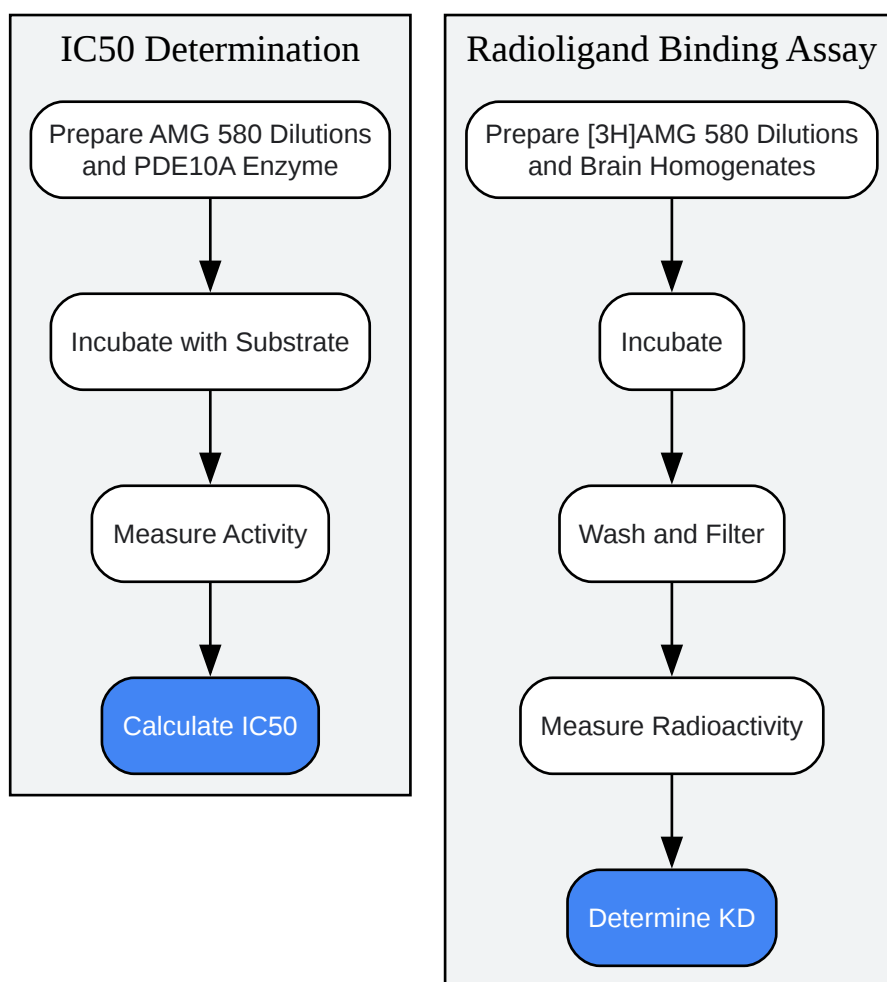
- $[^{18}\text{F}]$ AMG 580
- Anesthetized rat
- PET/CT scanner
- Tail vein catheter

Procedure:

- Anesthetize the rat (e.g., with isoflurane).
- Place the rat on the scanner bed and insert a catheter into the tail vein.
- Perform a CT scan for anatomical reference and attenuation correction.
- Initiate the dynamic PET scan acquisition.
- Administer a bolus injection of [18F]AMG 580 via the tail vein catheter.
- Acquire PET data for a specified duration (e.g., 90-120 minutes).[\[11\]](#)
- Reconstruct the PET images.
- Co-register the PET images with the CT images.
- Define regions of interest (ROIs) on the brain images (e.g., striatum, cerebellum).
- Generate time-activity curves (TACs) for each ROI and perform kinetic modeling to quantify tracer uptake and binding.

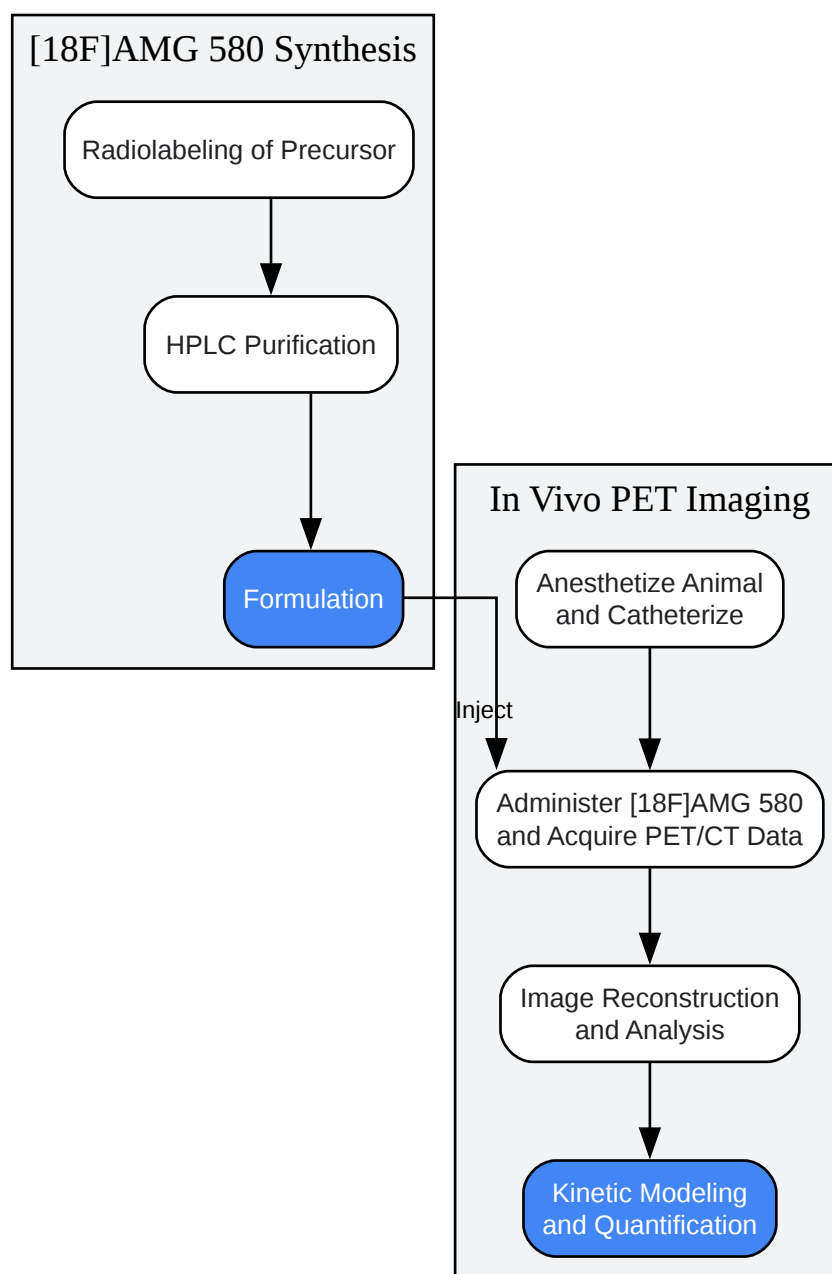
Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures with AMG 580.



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Caption: Workflow for in vitro characterization of AMG 580.



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Caption: Workflow for in vivo PET imaging with [18F]AMG 580.

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